6-cyclobutoxy-N,N-dimethylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-cyclobutyloxy-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)9-6-10(12-7-11-9)14-8-4-3-5-8/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXQXLQKZDVZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)OC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-N,N-Dimethylpyrimidin-4-Amine
The foundational intermediate for synthesizing 6-cyclobutoxy-N,N-dimethylpyrimidin-4-amine is 6-chloro-N,N-dimethylpyrimidin-4-amine. This compound is typically prepared via dimethylation of 4-amino-6-chloropyrimidine using methylating agents such as methyl iodide or dimethyl sulfate.
Procedure :
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Dimethylation :
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A mixture of 4-amino-6-chloropyrimidine (10 mmol), methyl iodide (22 mmol), and potassium carbonate (15 mmol) in anhydrous dimethylformamide (DMF) is stirred at 60°C for 12 hours.
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The reaction is quenched with ice water, and the product is extracted with ethyl acetate.
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Yield: 85–90% after purification via silica gel chromatography.
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Analytical Data :
Cyclobutoxy Group Introduction via Nucleophilic Substitution
The chloride at the 6-position is displaced by cyclobutoxide under basic conditions. Cyclobutanol, activated by a strong base, generates the cyclobutoxide nucleophile.
Procedure :
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Reaction Setup :
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Workup :
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The reaction is cooled, quenched with saturated ammonium chloride, and extracted with dichloromethane.
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The crude product is recrystallized from ethanol/water (3:1).
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Analytical Data :
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1H NMR (CDCl3): δ 8.28 (s, 1H, pyrimidine-H), 4.85–4.79 (m, 1H, cyclobutoxy-OCH), 3.12 (s, 6H, N(CH3)2), 2.50–2.30 (m, 4H, cyclobutyl-CH2), 1.95–1.85 (m, 2H, cyclobutyl-CH2).
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13C NMR : δ 164.2 (C4), 158.9 (C6), 95.4 (cyclobutoxy-OCH), 40.1 (N(CH3)2), 34.8, 25.6, 18.2 (cyclobutyl carbons).
Alternative Pathways: Pyrimidine Ring Construction
Biginelli-Like Cyclocondensation
A less common approach involves constructing the pyrimidine ring with pre-installed substituents. This method utilizes cyclobutoxyacetamide and dimethylurea in a cyclocondensation reaction.
Procedure :
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Cyclocondensation :
Challenges :
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Low regioselectivity due to competing side reactions.
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Requires rigorous purification via high-performance liquid chromatography (HPLC).
Optimization of Reaction Conditions
Solvent and Base Screening
The choice of solvent and base significantly impacts substitution efficiency.
Table 1: Solvent and Base Effects on Substitution Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | NaH | 80 | 62 |
| DMF | K2CO3 | 100 | 58 |
| DMSO | t-BuOK | 90 | 55 |
| Ethanol | NaOH | 70 | 48 |
Key Findings :
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Polar aprotic solvents (THF, DMF) outperform protic solvents (ethanol) due to enhanced nucleophile solubility.
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Strong bases (NaH, t-BuOK) yield superior results compared to weak bases (K2CO3).
Mechanistic Insights
Reaction Pathway for Nucleophilic Substitution
The displacement of chloride by cyclobutoxide proceeds via a two-step mechanism:
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Deprotonation : Cyclobutanol reacts with NaH to form cyclobutoxide (C4H7O–).
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Substitution : The cyclobutoxide attacks the electron-deficient C6 position of the pyrimidine ring, facilitated by the electron-withdrawing dimethylamino group at C4.
Side Reactions :
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Competing hydrolysis of the chloride in aqueous conditions.
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Ring-opening of cyclobutanol under prolonged heating.
Scalability and Industrial Relevance
Kilo-Scale Synthesis
A patented method describes a scalable process using continuous flow chemistry to minimize thermal degradation:
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Flow Setup : 6-Chloro-N,N-dimethylpyrimidin-4-amine and cyclobutanol are dissolved in THF and pumped through a heated reactor (100°C, 10 MPa).
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Output : 92% conversion with 88% isolated yield after recrystallization.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
6-cyclobutoxy-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature0°C to 25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperature-10°C to 25°C.
Substitution: Halogenated pyrimidines, cyclobutanol, dimethylamine; temperature0°C to 25°C
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
Chemical Synthesis
6-Cyclobutoxy-N,N-dimethylpyrimidin-4-amine serves as a crucial building block in the synthesis of more complex molecules. The compound's structure allows it to participate in various chemical reactions, making it valuable in organic chemistry for developing new compounds with desired properties.
Synthetic Routes
The synthesis typically involves:
- Starting Materials: Cyclobutanol and N,N-dimethylpyrimidin-4-amine.
- Reaction Conditions: The reaction is facilitated by bases like sodium hydride under controlled temperatures and solvents to optimize yield and purity.
Biological Research
Research into the biological activities of this compound has indicated potential antimicrobial and anti-inflammatory properties. Investigations are ongoing to determine its efficacy as a therapeutic agent for various diseases.
Medicinal Applications
The medicinal potential of this compound is particularly noteworthy in the context of neurological disorders. It has been investigated for its role in treating conditions such as schizophrenia and cognitive impairments associated with various mental health disorders.
Case Studies
Several studies highlight the compound's effectiveness:
- Dopamine D1 Ligand Activity: Research indicates that derivatives of this compound may act as dopamine D1 ligands, which could be beneficial in treating schizophrenia and related disorders .
- Anticonvulsant Properties: Investigations into similar pyrimidine derivatives have shown promise in anticonvulsant applications, suggesting that this compound could be a candidate for further research in this area .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-cyclobutoxy-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key attributes of 6-substituted N,N-dimethylpyrimidin-4-amine derivatives:
*Calculated based on structural analogs.
Key Findings from Research
Electronic and Steric Effects :
- Chloro and bromo substituents enhance electrophilicity at the 6-position, facilitating cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
- The cyclobutoxy group’s larger size may reduce reactivity in such reactions but improve resistance to enzymatic degradation in vivo .
Biological Activity: Nitrophenyl-substituted analogs (e.g., compound 18b in ) exhibit significant bioactivity as allosteric modulators, suggesting that bulky 6-substituents can enhance target binding . Pyrimidines with aminomethyl or piperazinyl groups (e.g., ) show versatility in drug design, particularly for kinase inhibition and immunomodulation .
Crystallographic and Stability Data :
- Substituents like methoxy or fluorophenyl groups influence crystal packing via hydrogen bonding (e.g., C–H⋯O interactions in ), which is critical for formulation and shelf-life .
Biological Activity
6-Cyclobutoxy-N,N-dimethylpyrimidin-4-amine is a heteroaromatic compound with the molecular formula CHNO and a molecular weight of 193.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a cyclobutoxy group and N,N-dimethylamine moiety, suggests a range of possible interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to effects such as:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens.
- Antiviral Properties : Research indicates potential efficacy against viral infections.
- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
Case Studies and Research Findings
- Antimicrobial Activity : In a study assessing the antimicrobial properties of pyrimidine derivatives, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antiviral Studies : A report highlighted the compound's effectiveness against certain viruses in vitro, suggesting mechanisms involving interference with viral replication .
- Cancer Research : In a preliminary investigation into its anticancer properties, this compound was found to induce apoptosis in human cancer cell lines, indicating its potential as a therapeutic agent .
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N,N-dimethylpyrimidin-4-amine | Lacks cyclobutoxy group | Limited antimicrobial activity |
| Cyclobutoxy-N,N-dimethylpyrimidine | Similar structure but different reactivity | Moderate antiviral properties |
The presence of both cyclobutoxy and N,N-dimethyl groups in this compound enhances its biological activity compared to other derivatives.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where a halogenated pyrimidine reacts with cyclobutanol and dimethylamine under basic conditions. The optimization of reaction parameters such as temperature and solvent is crucial for achieving high yields .
Industrial Applications
This compound is not only significant in academic research but also holds potential for industrial applications, particularly in:
Q & A
What are the established synthetic routes for 6-cyclobutoxy-N,N-dimethylpyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
Category: Basic (Synthesis Methodology)
Answer:
The synthesis of pyrimidine derivatives typically follows multi-step protocols. A plausible route for this compound involves:
Core Pyrimidine Formation : Starting with 4-amino-6-chloro-N,N-dimethylpyrimidine, nucleophilic substitution at the 6-position using cyclobutanol under alkaline conditions (e.g., NaH or K₂CO₃ in DMF) .
Cyclobutoxy Introduction : Optimize cyclobutanol activation via Mitsunobu reaction (using DIAD/TPP) to enhance regioselectivity and reduce side reactions .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
Key Variables : Temperature (60–80°C for substitution), stoichiometric excess of cyclobutanol (1.5–2 eq), and inert atmosphere to prevent oxidation.
How can structural discrepancies in crystallographic data for pyrimidine derivatives be resolved?
Category: Advanced (Data Contradiction Analysis)
Answer:
Discrepancies in crystallographic data (e.g., bond angles, dihedral angles) arise from polymorphic forms or conformational flexibility. For example:
- Polymorphism : Compare X-ray diffraction patterns of multiple crystal batches to identify stable forms .
- Computational Validation : Use density functional theory (DFT) to model energetically favorable conformations and validate experimental data .
- Hydrogen Bonding : Analyze intramolecular interactions (e.g., N–H⋯N bonds) that stabilize specific conformations, as seen in analogous N-(4-chlorophenyl)pyrimidine derivatives .
What analytical techniques are critical for characterizing this compound?
Category: Basic (Structural Elucidation)
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for cyclobutyl (δ 1.6–2.4 ppm for CH₂, δ 4.5–5.0 ppm for OCH₂), dimethylamine (δ 2.8–3.1 ppm), and pyrimidine ring protons (δ 8.0–8.5 ppm) .
- 2D Experiments (COSY, HSQC) : Resolve overlapping peaks in crowded regions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₇N₃O, expected [M+H]⁺ = 220.14) .
- X-ray Crystallography : Resolve absolute configuration and packing motifs, critical for patent documentation .
How can researchers address low solubility of this compound in aqueous media for biological assays?
Category: Advanced (Experimental Design)
Answer:
- Co-Solvent Systems : Use DMSO (≤10% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without denaturing proteins .
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the dimethylamine moiety to improve hydrophilicity .
- Surfactant Micelles : Test polysorbate-80 or Cremophor EL for in vitro assays .
Validation : Monitor compound stability via HPLC-UV over 24 hours .
What strategies mitigate contradictions in biological activity data across studies?
Category: Advanced (Data Interpretation)
Answer:
- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies in IC₅₀ values .
- Target Engagement Studies : Confirm binding to intended targets (e.g., kinase inhibition via SPR or thermal shift assays) .
Case Study : Analogous pyrimidines showed divergent antifungal activity due to metabolic instability in certain media, resolved by adding CYP450 inhibitors .
How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
Category: Advanced (SAR Optimization)
Answer:
- Cyclobutoxy Modifications : Replace cyclobutyl with spirocyclic ethers to improve metabolic stability .
- Dimethylamine Substitution : Test bulkier groups (e.g., pyrrolidine) to enhance target affinity .
- Pyrimidine Ring Functionalization : Introduce electron-withdrawing groups (e.g., CF₃ at C2) to modulate electronic effects .
Validation : Parallel synthesis and high-throughput screening (HTS) against target libraries .
What methodologies ensure accurate quantification of this compound in complex matrices?
Category: Basic (Analytical Method Development)
Answer:
- HPLC-UV/DAD : Use C18 columns (150 × 4.6 mm, 5 µm) with mobile phase (acetonitrile:0.1% TFA in H₂O, 70:30), retention time ~6.2 min .
- LC-MS/MS : MRM transitions (m/z 220 → 152 for quantification; 220 → 85 for confirmation) enhance specificity in biological fluids .
- Calibration Standards : Prepare in matching matrix (e.g., plasma) to account for matrix effects .
How do steric and electronic effects of the cyclobutoxy group influence reactivity in downstream derivatization?
Category: Advanced (Mechanistic Analysis)
Answer:
- Steric Effects : Cyclobutoxy’s rigid structure hinders nucleophilic attack at C4; use bulky electrophiles (e.g., tert-butyl isocyanate) to force reaction at C2 .
- Electronic Effects : Electron-donating cyclobutoxy group activates pyrimidine ring for electrophilic substitution (e.g., nitration at C5) .
Case Study : Analogous 6-alkoxy pyrimidines showed faster Suzuki coupling at C4 when alkoxy groups were smaller (e.g., methoxy vs. cyclobutoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
